2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
2-{[4-(4-Methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazide derivative characterized by a 1,2,4-triazole core substituted with 4-methoxyphenyl and 4-methylphenyl groups at positions 4 and 5, respectively. Synthesized via cyclization of acylated thiosemicarbazides or S-alkylation reactions , this compound is part of a broader class of 1,2,4-triazole derivatives studied for their pharmacological properties, including anticancer, antimicrobial, and antifungal activities .
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-3-5-13(6-4-12)17-21-22-18(26-11-16(24)20-19)23(17)14-7-9-15(25-2)10-8-14/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOOILBCDRGOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with mercapto- and thione-substituted 1,2,4-triazole moieties have been reported to have a wide range of medicinal actions.
Mode of Action
It’s known that similar compounds have shown a variety of medicinal actions, ranging from anti-tubercular action to protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer.
Biological Activity
The compound 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of Triazole Ring : The initial step involves the reaction of 4-methylaniline with thioketones to form a triazole ring through cyclization.
- Acetohydrazide Formation : The triazole compound is then reacted with acetohydrazide to introduce the hydrazide functional group.
The final compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of triazole derivatives. For instance:
- In vitro Studies : The synthesized compound demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32-64 µg/mL, indicating moderate to strong antimicrobial efficacy .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
Research has also indicated potential anticancer properties:
- Cell Line Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These results suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanisms of action.
Enzyme Inhibition
The enzyme inhibitory activities of the compound have been explored as well:
- Cholinesterase Inhibition : Docking studies revealed that the compound exhibits dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 10.4 µM and 7.7 µM respectively. This suggests a potential application in treating neurodegenerative diseases like Alzheimer's .
Case Studies
A recent study highlighted the use of this compound in a therapeutic context:
- Case Study on Alzheimer's Disease : In an experimental model, administration of the compound showed improvements in cognitive function, correlating with reduced AChE activity. This supports its potential role as a cognitive enhancer in neurodegenerative conditions.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. A study demonstrated its potential as an antifungal agent, particularly against Candida albicans , with a minimum inhibitory concentration (MIC) comparable to established antifungal drugs.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | 32 | Candida albicans |
| Fluconazole | 16 | Candida albicans |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific pathways related to cell proliferation.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in:
- Cell Viability Reduction : 70% at 50 µM concentration.
- Apoptosis Induction : Increased levels of caspase-3 activity.
Anti-inflammatory Effects
Another significant application is its anti-inflammatory properties. Research indicates that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Fungicides
Due to its antifungal properties, the compound is being explored as a potential fungicide in agriculture. Field trials have shown promising results in controlling fungal infections in crops such as wheat and corn.
| Crop | Fungal Pathogen | Efficacy (%) |
|---|---|---|
| Wheat | Fusarium graminearum | 85 |
| Corn | Aspergillus flavus | 78 |
Polymer Development
The unique chemical structure of this triazole derivative allows it to be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research has shown that polymers modified with this compound exhibit improved resistance to thermal degradation.
Table: Properties of Modified Polymers
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Thermal Decomposition Temp (°C) | 250 | 300 |
| Tensile Strength (MPa) | 30 | 45 |
Comparison with Similar Compounds
Table 1: Structural Analogues and Anticancer Activity
Key Observations:
- The target compound’s methoxy and methyl substituents may enhance electron-donating effects and metabolic stability compared to nitro or dimethylamino groups in analogues .
- Migratory inhibition is notably stronger in derivatives with polar substituents (e.g., dimethylamino) , suggesting the target compound’s activity may depend on substituent electronics.
Antimicrobial and Antifungal Analogues
Table 2: Antimicrobial Triazole Derivatives
Key Observations:
- Chloro and nitro substituents in analogues correlate with stronger antimicrobial effects, while methoxy groups may reduce potency due to decreased electrophilicity .
- The target compound’s thioether linkage could mimic 4H-1,2,4-triazole-3-thiol derivatives, which inhibit fungal enzymes .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Physicochemical Properties
Key Observations:
Q & A
Q. What are the common synthetic routes for preparing this triazole derivative, and how can reaction conditions be optimized to enhance yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. Key steps include:
- Refluxing intermediates (e.g., methyl-[(benzoxazol-2-yl)sulfanyl] acetate) with hydrazine hydrate in ethanol, monitored by TLC (chloroform:methanol, 7:3) to confirm completion .
- Optimizing stoichiometry and reaction time to avoid byproducts, as seen in analogous triazole syntheses where phenylhydrazine derivatives produced unexpected pyrazole-thiadiazole hybrids under acidic conditions .
Optimization Strategies : - Control pH to favor nucleophilic substitution over side reactions.
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral signatures should researchers look for?
- Methodological Answer :
- FT-IR : Look for N–H stretches (3200–3400 cm⁻¹ for hydrazide), C=O (1650–1700 cm⁻¹), and C–S (600–700 cm⁻¹) .
- ¹H/¹³C NMR : Confirm triazole ring protons (δ 7.5–8.5 ppm for aromatic substituents) and acetohydrazide methylene (δ 3.5–4.0 ppm) .
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the sulfanyl-triazole backbone .
Advanced Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this triazole derivative in antimicrobial or antitumor assays?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substituents like halogens or methoxy groups on the phenyl rings to assess electronic effects on bioactivity .
- Biological Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) with controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells) .
- Data Correlation : Employ statistical tools (e.g., PCA) to link substituent properties (Hammett constants, logP) with activity trends .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving triazole-based compounds?
- Methodological Answer :
- Replicate Studies : Ensure consistent assay conditions (e.g., cell line passages, incubation times) .
- Stability Testing : Verify compound integrity under assay conditions (e.g., HPLC monitoring for degradation) .
- Meta-Analysis : Compare crystallographic data (e.g., CCDC depositions) to rule out structural misassignment .
Q. What computational methods are suitable for predicting reactivity or binding affinity, and how can they complement experimental findings?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 for metabolic stability) .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
Q. How can X-ray crystallography data from repositories like CCDC aid in structural elucidation of this compound and its analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
